4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine
CAS No.: 1153298-12-4
Cat. No.: VC2804179
Molecular Formula: C9H7ClN2S
Molecular Weight: 210.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1153298-12-4 |
---|---|
Molecular Formula | C9H7ClN2S |
Molecular Weight | 210.68 g/mol |
IUPAC Name | 4-chloro-6-methyl-2-thiophen-3-ylpyrimidine |
Standard InChI | InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3 |
Standard InChI Key | XGVCIWGLKOUHKW-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)C2=CSC=C2)Cl |
Canonical SMILES | CC1=CC(=NC(=N1)C2=CSC=C2)Cl |
Introduction
Chemical Structure and Properties
4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine belongs to the class of substituted pyrimidines with a thiophene moiety. Its structure consists of a pyrimidine ring substituted with a chlorine atom at position 4, a methyl group at position 6, and a thiophen-3-yl group at position 2.
The key physicochemical properties of this compound are summarized in the following table:
Property | Value |
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Molecular Formula | C9H7ClN2S |
Molecular Weight | 210.68 g/mol |
CAS Number | 1353856-02-6 |
IUPAC Name | 4-chloro-6-methyl-2-(thiophen-3-yl)pyrimidine |
Physical State | Solid (typically crystalline) |
Solubility | Soluble in organic solvents such as methanol |
The compound's structure features electron-rich (thiophene) and electron-deficient (pyrimidine) heterocyclic rings, creating a unique electronic distribution that influences its reactivity and biological interactions. The chlorine atom at position 4 serves as a potential site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate .
Synthetic Methodologies
The synthesis of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine typically employs well-established cross-coupling reactions, particularly the Suzuki coupling. Several synthetic routes have been documented in the literature.
Suzuki Cross-Coupling Approach
A common synthetic pathway involves the Suzuki coupling between 4,6-dichloro-2-methylpyrimidine and thiophen-3-ylboronic acid:
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Starting with 4,6-dichloro-2-methylpyrimidine as a key precursor
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Coupling with thiophen-3-ylboronic acid using a palladium catalyst
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Selective substitution at position 2, retaining the chlorine at position 4
This method typically employs palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands, and bases like Na2CO3 or Cs2CO3 in solvents such as dioxane or THF .
Alternative Synthetic Route
An alternative approach involves:
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Zincation of pyrimidine using (TMP)2Zn·MgCl2·LiCl
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Pd-catalyzed cross-coupling with 3-iodothiophene
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Nucleophilic substitution to introduce the chlorine at position 4
In one documented synthesis of a similar compound, researchers reported: "4,6-Dichloro-5-(thiophen-3-yl)pyrimidine (9) was prepared... Desired product 9 (890 mg, 58%) was obtained as a colorless solid."
Biological Activities
Anti-inflammatory Properties
Pyrimidine derivatives containing thiophene moieties, including compounds structurally similar to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine, have demonstrated notable anti-inflammatory activities. This effect is primarily attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
Research findings on related compounds have shown significant COX inhibition, with IC50 values comparable to established anti-inflammatory agents. The presence of electron-donating groups has been associated with enhanced COX inhibition, while electron-withdrawing groups tend to reduce activity .
Anticancer Activity
Pyrimidine derivatives including thienyl-substituted compounds have been investigated for their anticancer properties. Several studies have highlighted the potential of these compounds to inhibit cancer cell proliferation through various mechanisms, including:
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Induction of apoptosis
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Inhibition of cell cycle progression
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Modulation of signaling pathways related to cell survival and proliferation
One study investigating pyrimidine-based compounds noted: "Both electron-donating (methyl (41) and methoxy (43)) and withdrawing (chloro (38) and CF3 (45)) substituents at the para position reduced the activity." This finding provides valuable insights into structure-activity relationships that may apply to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on pyrimidine derivatives have revealed important correlations between structural modifications and biological activities. The following table summarizes key SAR findings from research on related compounds:
Structural Modification | Effect on Biological Activity |
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Electron-donating groups at R1 position | Enhanced COX-2 inhibitory potency (IC50 1-5 nM) |
Small electron-withdrawing groups (Cl, F) at R1 | Maintained high COX-2 inhibitory potency (IC50 3-4 nM) |
Methylation of nitrogen atoms | Significant reduction in inhibitory potency |
Replacement of thiophene with phenyl | Altered selectivity profile |
These findings suggest that the specific arrangement of substituents in 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine contributes significantly to its biological activity profile .
Pharmaceutical Applications and Research
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